molecular formula C21H19N3O3 B2595977 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1286698-36-9

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2595977
CAS No.: 1286698-36-9
M. Wt: 361.401
InChI Key: FGXDFWARNYHFKV-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research use only. This product is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. Compounds featuring the benzoxazepine core structure, as seen in this molecule, are frequently investigated for their potential as kinase inhibitors . Specifically, benzoxazepine derivatives have been explored for their role as potent and selective inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is a critical target in oncology research for various cancers including breast cancer, glioblastoma, and non-small cell lung carcinoma . The structural design of this compound, which integrates a 1,4-benzoxazepine ring system, is engineered to interact with specific biological targets. The incorporation of the 4-(1H-pyrrol-1-yl)benzamide moiety may contribute to its binding affinity and selectivity. This makes it a valuable chemical tool for researchers studying disease mechanisms, particularly in cancer biology, and for the development of novel therapeutic agents. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this product with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-23-12-13-27-19-9-6-16(14-18(19)21(23)26)22-20(25)15-4-7-17(8-5-15)24-10-2-3-11-24/h2-11,14H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXDFWARNYHFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine moiety fused with a pyrrole ring. Its molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 296.37 g/mol. The IUPAC name reflects its intricate functional groups and stereochemistry.

PropertyValue
Molecular FormulaC18H20N2O2C_{18}H_{20}N_{2}O_{2}
Molecular Weight296.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and coupling reactions. Key steps may include:

  • Formation of the Benzoxazepine Ring : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
  • Pyrrole Ring Formation : The introduction of the pyrrole moiety may involve reactions with suitable amines or carboxylic acids.
  • Final Coupling : The final product is obtained through amide bond formation between the benzoxazepine and pyrrole components.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially providing benefits in psychiatric conditions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF7), indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary data indicate that this compound can reduce inflammation markers in animal models of arthritis .

Scientific Research Applications

Therapeutic Applications

1.1 Diabetes Treatment

Research indicates that derivatives of the benzoxazepine structure, including N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide, exhibit properties that may be beneficial in treating diabetes. Specifically, compounds in this class have been shown to influence glucose metabolism and insulin sensitivity. A patent (EP2247587B1) discusses the utility of such compounds in the treatment and prevention of Type 1 and Type 2 diabetes .

1.2 Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer activity. Studies on related benzodiazepine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Such compounds are being evaluated for their ability to enhance the therapeutic effects of existing chemotherapeutic agents .

In Vitro Studies

In vitro studies have shown that similar compounds can inhibit key enzymes involved in glucose metabolism. For example:

Compound NameTarget EnzymeEffect
Benzoxazepine Derivative ADipeptidyl peptidase IV (DPP-IV)Inhibition
Benzodiazepine Derivative BProtein kinase B (AKT)Activation

These findings highlight the potential for this compound to influence metabolic pathways relevant to diabetes management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)
  • Molecular Formula : C₁₉H₂₀N₂O₄
  • Molecular Weight : 340.37 g/mol
  • Substituent : 4-ethoxy on benzamide (vs. 4-pyrrolyl in the target compound).
  • BI96214 is commercially available as a research chemical, but its biological activity remains uncharacterized .
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide
  • Molecular Formula : C₁₇H₁₄N₂O
  • Molecular Weight : 278.31 g/mol
  • Substituent : 4-(1H-pyrrol-1-yl) on benzamide (identical to the target compound).
  • Key Differences: Lacks the benzoxazepin core; instead, the benzamide is attached to a simple phenyl group. Synthesized via nickel-catalyzed reductive aminocarbonylation (Ni(glyme)Cl₂, DMF, 120°C, 16 hours) with a yield of 82% .
Patented Quinoline-Based Analogues
  • Examples: N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
  • Key Differences: Feature quinoline cores with complex substituents, including pyrrole and benzamide groups. Highlight the therapeutic relevance of pyrrole-functionalized benzamides in drug discovery, though specific targets are undisclosed .

Insights :

  • The target compound’s benzoxazepin core likely necessitates additional steps (e.g., cyclization) compared to simpler benzamide derivatives.
  • The nickel-catalyzed method from could be adapted for the benzamide segment but would require integration with benzoxazepin synthesis.

Physicochemical and Functional Comparisons

Property Target Compound BI96214 N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide
Core Structure Benzoxazepin Benzoxazepin Phenyl
Benzamide Substituent 4-(1H-pyrrol-1-yl) 4-ethoxy 4-(1H-pyrrol-1-yl)
Molecular Weight (g/mol) ~363.39 (estimated*) 340.37 278.31
Synthetic Complexity High Moderate Low
Potential Applications Undisclosed (structural hints: kinase inhibition, CNS targets) Research chemical Model compound for catalytic studies

*Estimated based on structural analogy to BI96214, replacing ethoxy (45.06 g/mol) with pyrrolyl (67.08 g/mol).

Q & A

Q. Table 1: Comparison of Synthesis Methods

StepMethod A (Ref )Method B (Ref )
Cyclization CatalystH2SO4p-TsOH
Yield62%78%
Purity (HPLC)95%99%

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%) (Ref )
40°C, 75% RH, 1 week12%
UV Light, 24 hours28%

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